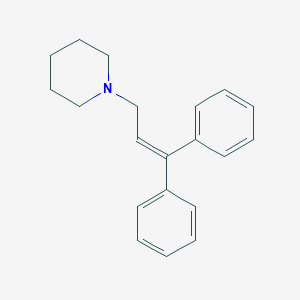

Piperidine, 1-(3,3-diphenylallyl)-

Description

BenchChem offers high-quality Piperidine, 1-(3,3-diphenylallyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidine, 1-(3,3-diphenylallyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,3-diphenylprop-2-enyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1-2,4-7,10-14H,3,8-9,15-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCURCBRVYTAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC=C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157075 | |

| Record name | Piperidine, 1-(3,3-diphenylallyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13150-57-7 | |

| Record name | Piperidine, 1-(3,3-diphenylallyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013150577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(3,3-diphenylallyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Exploratory Biological Screening of Piperidine, 1-(3,3-diphenylallyl)- and Related Diphenylalkylpiperidine Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential exploratory biological screening of the compound Piperidine, 1-(3,3-diphenylallyl)-, based on the pharmacological activities of structurally related diphenylalkylpiperidine analogs. Due to the limited publicly available data on the specific target compound, this document leverages findings from similar molecules to outline potential biological targets, experimental protocols, and data presentation strategies.

Introduction to the Pharmacological Potential of Diphenylalkylpiperidines

The diphenylalkylpiperidine scaffold is a privileged structure in medicinal chemistry, featured in a variety of biologically active compounds. Analogs of Piperidine, 1-(3,3-diphenylallyl)- have demonstrated a range of activities, suggesting that this compound could be a valuable candidate for a broad biological screening campaign. Potential therapeutic areas for such analogs include neuroscience, inflammation, and oncology.

Key biological targets identified for structurally similar compounds include:

-

Monoamine Transporters: Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters are critical in regulating neurotransmission. Several N-benzylpiperidine analogs exhibit high affinity for these transporters, suggesting potential for antidepressant or psychostimulant properties.

-

G-Protein Coupled Receptors (GPCRs): This large family of receptors is a common target for many drugs. Phenyl piperidine derivatives have been identified as antagonists for chemokine receptors like CCR2, indicating potential anti-inflammatory applications.[1] Additionally, analogs have shown strong binding to serotonin receptors 5-HT1A and 5-HT7, which are implicated in mood disorders.[2]

-

Enzymes: Lysine-specific demethylase 1 (LSD1) is an epigenetic target in cancer therapy. Certain phenoxypiperidine derivatives have shown inhibitory activity against LSD1.[3]

-

Sigma Receptors: These receptors are involved in various cellular functions and are targets for neuropsychiatric drugs. Piperidine/piperazine-based compounds have been identified as potent sigma 1 receptor (S1R) agonists.

Quantitative Biological Data of Representative Diphenylalkylpiperidine Analogs

The following tables summarize quantitative data from studies on analogs of Piperidine, 1-(3,3-diphenylallyl)-, showcasing their potential biological activities.

Table 1: Monoamine Transporter Binding and Uptake Inhibition

| Compound | Target | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) | Reference |

| 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analog (vinyl substitution) | DAT | Potent (specific value not provided) | - | Dutta et al. |

| Aralkyl piperidine 5a | SERT | - | 1.9 | Li et al.[2] |

| Aralkyl piperidine 5a | 5-HT1A | 0.46 | - | Li et al.[2] |

| Aralkyl piperidine 5a | 5-HT7 | 2.7 | - | Li et al.[2] |

Table 2: CCR2 Receptor Antagonism

| Compound | Target | Antagonist Activity | Reference |

| Phenyl piperidine derivative 3g | hCCR2 | Potent and selective | Xia et al.[1] |

Table 3: LSD1 Enzyme Inhibition

| Compound | Target | Inhibitory Activity (IC50, µM) | Reference |

| 4-(4-benzyloxy)phenoxypiperidine 10d | LSD1 | 4 | Zhang et al.[3] |

Table 4: Anticonvulsant Activity

| Compound | Assay | Activity | Reference |

| 3,5-(substituted diphenyl)-4,5-dihydro-pyrazole-1-carbothioic acid phenylamide 3f, 3g, 3t, 3u | MES screen | 100% protection at 25 mg/kg | Siddiqui et al. |

Detailed Experimental Protocols

This section outlines typical experimental methodologies for assessing the biological activities of diphenylalkylpiperidine compounds.

3.1. Monoamine Transporter Binding Assays

-

Objective: To determine the binding affinity of the test compound for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

-

Method: Radioligand binding assays are performed using brain tissue homogenates (e.g., rat striatum for DAT, hippocampus for SERT, and cortex for NET) or cells expressing the recombinant human transporters.

-

Procedure:

-

Prepare membrane homogenates from the respective brain regions or cell lines.

-

Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound.[4]

-

After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the Ki values by non-linear regression analysis of the competition binding curves.

-

3.2. Enzyme Inhibition Assay (LSD1)

-

Objective: To measure the inhibitory potency of the test compound against the LSD1 enzyme.

-

Method: A common method is an in vitro enzymatic assay using recombinant human LSD1.

-

Procedure:

-

Incubate recombinant human LSD1 with a substrate (e.g., a histone H3 peptide) and the test compound at various concentrations.

-

The reaction product can be detected using various methods, such as horseradish peroxidase-coupled assays that generate a fluorescent or chemiluminescent signal.

-

Measure the signal intensity to determine the rate of the enzymatic reaction.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.[3]

-

3.3. Cell-Based Migration Assay

-

Objective: To assess the effect of the test compound on cancer cell migration.

-

Method: A wound-healing assay or a transwell migration assay can be used.

-

Procedure (Wound-Healing Assay):

-

Grow a confluent monolayer of cancer cells (e.g., HCT-116 or A549) in a culture plate.

-

Create a "scratch" or "wound" in the cell monolayer with a sterile pipette tip.

-

Treat the cells with the test compound at various concentrations.

-

Monitor the closure of the wound over time using microscopy.

-

Quantify the rate of cell migration by measuring the change in the wound area.[3]

-

Visualizations of Experimental Workflows and Signaling Pathways

4.1. Exploratory Biological Screening Workflow

Caption: A general workflow for the exploratory biological screening of a novel compound.

4.2. Hypothetical Signaling Pathway: Dopamine Transporter (DAT) Inhibition

Caption: Mechanism of action for a putative dopamine transporter inhibitor.

References

- 1. Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expansion of structure-activity studies of piperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) compounds by altering substitutions in the N-benzyl moiety and behavioral pharmacology of selected molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Piperidine Scaffold in Neurological Disorder Research

A review of the potential applications of piperidine-containing compounds in neuroscience, in the absence of specific research on Piperidine, 1-(3,3-diphenylallyl)-

Executive Summary

Initial literature reviews did not yield specific data on the application of Piperidine, 1-(3,3-diphenylallyl)- in neurological disorder research. This document, therefore, provides a broader overview of the utility of the piperidine scaffold in the development of therapeutics for neurological disorders. Piperidine and its derivatives are key components in a variety of centrally acting drugs, attributed to their ability to interact with various receptors and enzymes in the central nervous system (CNS). This document will explore the general mechanisms of action, potential therapeutic applications, and representative experimental protocols for piperidine-containing compounds in the context of neurological research.

Introduction to the Piperidine Scaffold in Neuroscience

The piperidine ring is a saturated heterocycle that is a privileged scaffold in medicinal chemistry. Its conformational flexibility allows it to adopt various shapes, enabling it to bind to a wide range of biological targets. In the context of neurological disorders, piperidine derivatives have been investigated for their potential as:

-

Sigma Receptor Ligands: Sigma receptors are implicated in a variety of cellular functions and are targets for the treatment of neurodegenerative diseases and psychiatric disorders.

-

Acetylcholinesterase (AChE) Inhibitors: Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.

-

Dopamine Transporter (DAT) Inhibitors: Modulation of dopamine levels is crucial in conditions like Parkinson's disease and ADHD.

-

NMDA Receptor Antagonists: Targeting the N-methyl-D-aspartate (NMDA) receptor can be a strategy for managing excitotoxicity in various neurological conditions.

General Mechanisms of Action of Piperidine Derivatives

The therapeutic effects of piperidine-containing compounds in neurological disorders are diverse and depend on the specific substitutions on the piperidine ring.

Sigma Receptor Modulation

Many piperidine derivatives exhibit high affinity for sigma-1 and sigma-2 receptors. The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum that modulates calcium signaling, ion channel activity, and neuronal survival. Ligands can act as agonists or antagonists, leading to neuroprotective or procognitive effects.

Enzyme Inhibition

Piperidine-based molecules have been designed to fit into the active sites of enzymes like acetylcholinesterase. By inhibiting the breakdown of acetylcholine, these compounds can enhance cholinergic neurotransmission, which is beneficial in Alzheimer's disease.

Transporter Inhibition

Certain piperidine derivatives can block the reuptake of neurotransmitters like dopamine by binding to their respective transporters. This increases the synaptic concentration of the neurotransmitter, thereby modulating neuronal signaling.

Potential Therapeutic Applications in Neurological Disorders

The versatility of the piperidine scaffold has led to its investigation in a wide array of neurological and psychiatric conditions:

-

Alzheimer's Disease: As AChE inhibitors and potential modulators of amyloid-beta aggregation.

-

Parkinson's Disease: As dopamine agonists or DAT inhibitors to restore dopaminergic tone.

-

Huntington's Disease: Piperine, a naturally occurring piperidine alkaloid, has shown neuroprotective effects in animal models of Huntington's disease.[1]

-

Epilepsy: Some piperidine derivatives have demonstrated anticonvulsant properties by modulating ion channels.[2]

-

Pain: Certain piperidine derivatives are being explored for their analgesic properties, potentially through interaction with opioid receptors.

-

Psychiatric Disorders: Modulation of sigma receptors and dopamine pathways by piperidine compounds is a promising avenue for treating schizophrenia and depression.

Experimental Protocols

While specific protocols for "Piperidine, 1-(3,3-diphenylallyl)-" are unavailable, the following are representative methodologies used to evaluate piperidine derivatives in neurological research.

Protocol 1: In Vitro Sigma Receptor Binding Assay

This protocol is used to determine the affinity of a test compound for sigma-1 and sigma-2 receptors.

Objective: To quantify the binding affinity (Ki) of a piperidine derivative to sigma receptors.

Materials:

-

Test compound (a piperidine derivative)

-

Radioligand (e.g., [³H]-(+)-pentazocine for sigma-1, [³H]-DTG for sigma-2)

-

Membrane preparations from cells expressing sigma receptors (e.g., CHO cells) or from animal brain tissue.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding competitor (e.g., haloperidol)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the membrane preparation, radioligand, and either buffer (for total binding), non-specific competitor (for non-specific binding), or the test compound.

-

Incubate the plate at room temperature for a specified time (e.g., 120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC50 value of the test compound.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Objective: To determine the IC50 value of a piperidine derivative for AChE inhibition.

Materials:

-

Test compound

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

96-well microplate reader

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a 96-well plate, add AChE enzyme, DTNB, and the test compound or buffer (for control).

-

Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate, ATCI.

-

Monitor the change in absorbance at 412 nm over time using a microplate reader. The color change is due to the reaction of thiocholine (product of ATCI hydrolysis) with DTNB.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition and calculate the IC50 value.

Data Presentation

As no quantitative data is available for "Piperidine, 1-(3,3-diphenylallyl)-", the following table provides a template for how such data would be presented.

| Compound | Target | Assay Type | Result (e.g., Ki, IC50) | Reference |

| Piperidine Derivative X | Sigma-1 Receptor | Radioligand Binding | Ki = 15 nM | [Hypothetical] |

| Piperidine Derivative Y | Acetylcholinesterase | Enzyme Inhibition | IC50 = 50 nM | [Hypothetical] |

| Piperidine Derivative Z | Dopamine Transporter | Radioligand Binding | Ki = 25 nM | [Hypothetical] |

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a generalized signaling pathway that could be modulated by a neuroprotective piperidine derivative acting as a sigma-1 receptor agonist.

Caption: Generalized Sigma-1 Receptor Signaling Pathway.

Experimental Workflow Diagram

This diagram outlines a typical workflow for the initial screening of a novel piperidine compound for its neuroprotective potential.

Caption: Workflow for Neuroprotective Compound Screening.

Conclusion

While specific research on "Piperidine, 1-(3,3-diphenylallyl)-" in neurological disorders is not currently available in the public domain, the broader family of piperidine derivatives represents a rich source of potential therapeutic agents for a range of CNS conditions. Their structural versatility allows for the fine-tuning of activity against various biological targets. The protocols and conceptual frameworks presented here provide a foundation for the investigation of novel piperidine compounds in neurological research. Future studies are warranted to explore the potential of a vast number of unscreened piperidine derivatives, which may hold promise for the development of new treatments for debilitating neurological disorders.

References

Application Notes and Protocols: Evaluation of Piperidine Derivatives as Potential Calcium Channel Blockers

Introduction

Voltage-gated calcium channels (VGCCs) are crucial transmembrane proteins that regulate calcium influx into cells in response to membrane depolarization. They play a pivotal role in a multitude of physiological processes, including neurotransmission, muscle contraction, and hormone secretion. The piperidine moiety is a versatile scaffold found in numerous pharmacologically active compounds. While direct evidence for the calcium channel blocking activity of Piperidine, 1-(3,3-diphenylallyl)- is not extensively documented in publicly available literature, a number of other piperidine derivatives have demonstrated significant activity as calcium channel blockers. This document provides a generalized framework for researchers and drug development professionals to investigate the potential of novel piperidine compounds, such as Piperidine, 1-(3,3-diphenylallyl)-, as calcium channel blockers. The protocols and data presented are based on established methodologies and findings for structurally related piperidine-containing molecules.

Overview of Voltage-Gated Calcium Channels (VGCCs) and Piperidine Blockers

VGCCs are classified into several subtypes, primarily L-type, N-type, P/Q-type, R-type, and T-type, each with distinct tissue distribution and physiological functions. For instance, L-type channels are predominant in cardiac and smooth muscle, while N-type and P/Q-type channels are key to neurotransmitter release at synapses.

Several classes of piperidine-containing compounds have been identified as VGCC blockers:

-

Diphenylbutylpiperidines (DPBPs): This class of antipsychotic drugs, including pimozide, has been shown to be potent blockers of L-type calcium channels in the heart.[1]

-

1,4-Substituted Piperidines: Novel series of these compounds have been developed as potent and selective T-type calcium channel antagonists.[2]

-

Diphenylpiperazines: Derivatives of this class have been synthesized and shown to be effective N-type calcium channel inhibitors.[3]

-

Spiro-piperidines: These have been evaluated as novel blockers of the T-type calcium channel (Ca(V)3.2).[4]

The diverse structures of these active piperidine derivatives suggest that the piperidine scaffold can be tailored to achieve selectivity for different VGCC subtypes.

Quantitative Data on Piperidine-Based Calcium Channel Blockers

The following table summarizes the inhibitory activities of various piperidine derivatives against different calcium channel subtypes, as reported in the literature. This data can serve as a benchmark for evaluating new compounds.

| Compound Class/Name | Calcium Channel Subtype | Assay Type | IC50/Activity | Reference |

| Diphenylbutylpiperidines | ||||

| Pimozide | L-type | Quin2-loaded myocytes | 75 ± 15 nM (for blocking KCl-induced Ca2+ increase) | --INVALID-LINK--[1] |

| Penfluridol | L-type | Quin2-loaded myocytes | Similar to Pimozide | --INVALID-LINK--[1] |

| Fluspirilene | L-type | Quin2-loaded myocytes | Similar to Pimozide | --INVALID-LINK--[1] |

| Diphenylpiperazines | ||||

| NP118809 Derivatives | N-type | Electrophysiology | 10 - 150 nM | --INVALID-LINK--[3] |

| 3,3-diphenylpropanoyl Piperazines | T-type | In vitro evaluation | IC50 = 0.83 µM (for compound 1h) | [Bull Korean Chem Soc. 2011;32(7):2463-2466.][5] |

Experimental Protocols

The following are generalized protocols for assessing the calcium channel blocking activity of a test compound like Piperidine, 1-(3,3-diphenylallyl)-.

Protocol 1: In Vitro Fluorescence-Based Calcium Influx Assay

This high-throughput screening method is suitable for the initial identification of calcium channel blockers.

Principle: This assay utilizes a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to measure changes in intracellular calcium concentration upon channel activation. A compound that blocks the channel will inhibit the depolarization-induced increase in fluorescence.

Materials:

-

Cell line expressing the target calcium channel subtype (e.g., HEK-293 cells stably expressing CaV1.2, CaV2.2, or CaV3.2).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS).

-

Depolarizing agent (e.g., Potassium Chloride, KCl).

-

Test compound (Piperidine, 1-(3,3-diphenylallyl)-).

-

Known calcium channel blocker as a positive control (e.g., Nifedipine for L-type, ω-conotoxin MVIIA for N-type, Mibefradil for T-type).

-

96- or 384-well black, clear-bottom plates.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed the cells into the microplates at an appropriate density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate for 60 minutes at 37°C.

-

-

Compound Addition:

-

Wash the cells with HBSS to remove excess dye.

-

Add HBSS containing various concentrations of the test compound or control compounds to the wells.

-

Incubate for 15-30 minutes at room temperature.

-

-

Signal Measurement:

-

Place the plate in a fluorescence plate reader.

-

Record a baseline fluorescence reading.

-

Inject the depolarizing agent (e.g., 50 mM KCl) to activate the voltage-gated calcium channels.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the control wells (vehicle-treated).

-

Plot the normalized response against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: Electrophysiology - Whole-Cell Patch-Clamp Assay

This "gold standard" technique provides detailed information on the mechanism of channel blockade.

Principle: The whole-cell patch-clamp technique allows for the direct measurement of ionic currents flowing through the calcium channels in the membrane of a single cell. A blocker will reduce the amplitude of this current.

Materials:

-

Cell line expressing the target calcium channel subtype.

-

Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer).

-

Borosilicate glass capillaries for making patch pipettes.

-

Extracellular solution (containing, for example, in mM: 140 TEA-Cl, 10 BaCl2, 10 HEPES, pH 7.4 with TEA-OH).

-

Intracellular solution (containing, for example, in mM: 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, pH 7.2 with CsOH).

-

Test compound and control blocker.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips suitable for microscopy.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

-

Current Recording:

-

Clamp the cell membrane at a holding potential where the channels are closed (e.g., -80 mV).

-

Apply a series of depolarizing voltage steps (e.g., to 0 mV) to elicit calcium channel currents.

-

Record the baseline currents.

-

-

Compound Application:

-

Perfuse the cell with the extracellular solution containing the test compound at a specific concentration.

-

After a few minutes of incubation, record the currents again using the same voltage protocol.

-

-

Data Analysis:

-

Measure the peak amplitude of the calcium current before and after the application of the compound.

-

Calculate the percentage of current inhibition.

-

To determine the IC50, repeat the experiment with a range of compound concentrations and plot the percent inhibition against the concentration.

-

Visualizations

Signaling Pathway of Voltage-Gated Calcium Channel Blockade

Caption: Mechanism of voltage-gated calcium channel blockade by a piperidine derivative.

Experimental Workflow for Screening Calcium Channel Blockers

Caption: Workflow for the discovery and development of piperidine-based calcium channel blockers.

Disclaimer: The information provided in these application notes is intended for research purposes only. The protocols are generalized and may require optimization for specific experimental conditions and cell lines. It is essential to consult relevant literature and safety guidelines before conducting any experiments. The lack of specific data for "Piperidine, 1-(3,3-diphenylallyl)-" necessitates that any investigation into its activity should begin with preliminary screening assays.

References

- 1. Antipsychotic pimozide is a potent Ca2+ channel blocker in heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. T-type calcium channel blockers: spiro-piperidine azetidines and azetidinones-optimization, design and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facile synthesis and biological evaluation of 3,3-diphenylpropanoyl piperazines as T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Piperidine, 1-(3,3-diphenylallyl)- in Cytotoxicity Assays: A Practical Guide

Application Note

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide range of pharmacological activities, including anticancer properties. Various derivatives of piperidine have demonstrated significant cytotoxicity against several cancer cell lines. These compounds have been shown to induce cell death through diverse mechanisms, including the disruption of cellular signaling pathways, inhibition of key enzymes such as IκB kinase (IKKb), and interference with microtubule dynamics.

This document provides a detailed framework for the evaluation of the cytotoxic potential of the novel compound, Piperidine, 1-(3,3-diphenylallyl)- . While specific cytotoxic data for this particular molecule is not yet extensively documented in publicly available literature, its structural features suggest it as a candidate for investigation as an anticancer agent. The protocols outlined below are established methods for determining in vitro cytotoxicity and can be readily adapted for the screening of this and other novel chemical entities.

The proposed workflow for assessing the cytotoxic and mechanistic properties of "Piperidine, 1-(3,3-diphenylallyl)-" involves an initial screening to determine its effective concentration range for inducing cell death in various cancer cell lines. This is typically followed by more detailed studies to elucidate the underlying mechanism of action, such as the induction of apoptosis or cell cycle arrest.

Experimental Workflow for Cytotoxicity Assessment

Caption: General experimental workflow for evaluating the cytotoxicity and mechanism of action of a test compound.

Detailed Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

"Piperidine, 1-(3,3-diphenylallyl)-"

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: Prepare a stock solution of "Piperidine, 1-(3,3-diphenylallyl)-" in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

-

Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

-

"Piperidine, 1-(3,3-diphenylallyl)-"

-

Cancer cell lines

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with "Piperidine, 1-(3,3-diphenylallyl)-" at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Data Presentation

Quantitative data from cytotoxicity assays should be summarized in a clear and concise manner to allow for easy comparison of the compound's activity across different cell lines.

Table 1: Cytotoxic Activity (IC50) of Piperidine, 1-(3,3-diphenylallyl)- on Various Cancer Cell Lines

| Cell Line | Histotype | IC50 (µM) ± SD (48h) | IC50 (µM) ± SD (72h) |

| MCF-7 | Breast Adenocarcinoma | Data | Data |

| HeLa | Cervical Adenocarcinoma | Data | Data |

| A549 | Lung Carcinoma | Data | Data |

| HCT116 | Colon Carcinoma | Data | Data |

| PC-3 | Prostate Adenocarcinoma | Data | Data |

Data to be filled in from experimental results. SD: Standard Deviation.

Table 2: Apoptosis Induction by Piperidine, 1-(3,3-diphenylallyl)- in a Representative Cancer Cell Line (e.g., MCF-7) after 24h Treatment

| Treatment | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Control | 0 | Data | Data | Data |

| Test Compound | IC50 | Data | Data | Data |

| Test Compound | 2x IC50 | Data | Data | Data |

Data to be filled in from experimental results.

Hypothetical Signaling Pathway

Should "Piperidine, 1-(3,3-diphenylallyl)-" demonstrate significant cytotoxic and pro-apoptotic activity, further investigation into the molecular mechanism is warranted. A potential mechanism could involve the induction of the intrinsic apoptosis pathway.

Caption: A hypothetical intrinsic apoptosis pathway induced by a cytotoxic compound.

Application Notes and Protocols: Piperidine, 1-(3,3-diphenylallyl)- as a Potential Therapeutic Agent for Neuropathic Pain

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperidine, 1-(3,3-diphenylallyl)-, henceforth referred to as Compound X, is a novel synthetic molecule featuring a piperidine ring and a 3,3-diphenylallyl moiety. The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates targeting a wide array of biological entities.[1][2][3] The diphenylallyl substructure is of interest for its potential interactions with various receptors, including the sigma receptor family.[4][5] This document outlines the potential of Compound X as a therapeutic agent, focusing on its hypothesized activity as a selective sigma-1 receptor (σ1R) antagonist for the management of neuropathic pain.[6][7]

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in the modulation of ion channels, intracellular calcium signaling, and glutamatergic neurotransmission.[8][9] Antagonism of the σ1R has emerged as a promising strategy for the treatment of neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system.[6][8] These application notes provide a summary of hypothetical preclinical data for Compound X and detailed protocols for its evaluation.

Quantitative Data Summary

The following tables summarize the hypothetical in vitro and in vivo pharmacological data for Compound X.

Table 1: In Vitro Receptor Binding Affinity and Selectivity

| Target | Compound X Kᵢ (nM) | Reference Compound (Haloperidol) Kᵢ (nM) |

| Sigma-1 Receptor (σ1R) | 15.2 | 3.2 |

| Sigma-2 Receptor (σ2R) | 875.4 | 105.7 |

| Mu-Opioid Receptor (MOR) | > 10,000 | 2,500 |

| Kappa-Opioid Receptor (KOR) | > 10,000 | 8,000 |

| Delta-Opioid Receptor (DOR) | > 10,000 | > 10,000 |

| Dopamine Transporter (DAT) | 1,250 | 120 |

| Serotonin Transporter (SERT) | 2,340 | 3,500 |

| Norepinephrine Transporter (NET) | 4,890 | 2,800 |

Table 2: In Vivo Efficacy in a Neuropathic Pain Model (Chung Model - Spinal Nerve Ligation in Rats)

| Treatment Group | Dose (mg/kg, i.p.) | Mechanical Allodynia (Paw Withdrawal Threshold in grams) |

| Vehicle (Saline) | - | 1.8 ± 0.3 |

| Compound X | 10 | 4.5 ± 0.6 |

| Compound X | 30 | 9.8 ± 1.2 |

| Compound X | 60 | 13.5 ± 1.5 |

| Gabapentin (Positive Control) | 100 | 11.2 ± 1.4 |

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol determines the binding affinity (Kᵢ) of Compound X for the human sigma-1 receptor.

Materials:

-

Membrane preparations from CHO cells stably expressing human sigma-1 receptors.

-

[³H]-(+)-Pentazocine (radioligand).[10]

-

Haloperidol (non-selective sigma receptor ligand for determining non-specific binding).[8]

-

Compound X.

-

Binding buffer (50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of Compound X in the binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-(+)-Pentazocine (final concentration ~2 nM), and 50 µL of the appropriate dilution of Compound X.[10]

-

For total binding, add 50 µL of binding buffer instead of the compound.

-

For non-specific binding, add 50 µL of Haloperidol (final concentration 10 µM).

-

Initiate the binding reaction by adding 50 µL of the cell membrane preparation (20-40 µg of protein).

-

Incubate the plates at 37°C for 120 minutes with gentle agitation.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value for Compound X. Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

Protocol 2: In Vivo Assessment of Mechanical Allodynia in a Rat Model of Neuropathic Pain

This protocol evaluates the efficacy of Compound X in reducing mechanical allodynia in the Chung model of spinal nerve ligation (SNL).

Materials:

-

Male Sprague-Dawley rats (200-250 g).

-

Anesthetic (e.g., isoflurane).

-

Surgical instruments.

-

Von Frey filaments of varying stiffness.

-

Compound X.

-

Vehicle (e.g., saline with 5% DMSO and 5% Tween 80).

Procedure:

-

Surgical Procedure (Spinal Nerve Ligation):

-

Anesthetize the rats.

-

Make a small incision and expose the L5 and L6 spinal nerves.

-

Tightly ligate the L5 and L6 spinal nerves.

-

Suture the incision and allow the animals to recover for 7-10 days to develop stable mechanical allodynia.

-

-

Assessment of Mechanical Allodynia:

-

Place the rats in individual Plexiglas chambers with a wire mesh floor.

-

Allow a 30-minute acclimatization period.

-

Apply von Frey filaments to the plantar surface of the ipsilateral hind paw in ascending order of force.

-

A positive response is noted as a sharp withdrawal of the paw.

-

Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

-

-

Drug Administration and Testing:

-

Establish a baseline PWT for each animal.

-

Administer Compound X (10, 30, 60 mg/kg, i.p.), vehicle, or a positive control (e.g., gabapentin) to different groups of rats.

-

Measure the PWT at various time points post-administration (e.g., 30, 60, 90, and 120 minutes).

-

-

Data Analysis:

-

Analyze the data using a two-way ANOVA with repeated measures, followed by a post-hoc test to compare treatment groups to the vehicle group.

-

Visualizations

Hypothesized Signaling Pathway of Compound X in Neuropathic Pain

Experimental Workflow for Sigma-1 Receptor Binding Assay

Logical Relationship of Compound X to Therapeutic Effect

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ricerca.uniba.it [ricerca.uniba.it]

- 6. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Mechanism of Action of Piperidine, 1-(3,3-diphenylallyl)- and Structurally Related Compounds

For Researchers, Scientists, and Drug Development Professionals

I. Postulated Mechanism of Action

Based on the pharmacology of structurally related diphenylalkyl-piperidine derivatives, the primary in vitro mechanism of action of Piperidine, 1-(3,3-diphenylallyl)- is likely mediated through its interaction with sigma receptors (σ1 and σ2). Many piperidine-based compounds exhibit high affinity for these receptors, which are implicated in a variety of cellular functions and are considered targets for therapeutic intervention in neurological disorders and cancer.[1]

The diphenyl moiety, coupled with the piperidine ring, is a common scaffold in ligands for various central nervous system (CNS) receptors. Therefore, secondary mechanisms could involve interactions with dopamine (D2-like) and serotonin (5-HT) receptors, or monoamine transporters.[2] For instance, some diphenylpropyl-piperidinyl derivatives have been investigated for their binding affinity to the CCR5 receptor.[3]

II. Quantitative Data for Structurally Related Compounds

The following table summarizes the binding affinities (Ki or IC50 values) of representative piperidine derivatives for various receptors, illustrating the potential target profile for compounds of this structural class.

| Compound Class | Target Receptor | Radioligand | Ki (nM) | Reference Compound(s) |

| Piperidine/Piperazine Derivatives | Sigma-1 (σ1) | --INVALID-LINK---Pentazocine | 0.89 - 434 | Haloperidol, (+)-Pentazocine |

| Piperidine/Piperazine Derivatives | Sigma-2 (σ2) | [3H]DTG | 52.3 - 809+ | |

| (2-cyclopropoxyphenyl)piperidine derivatives | α1a-Adrenergic | 0.91 - 79.0 | ||

| (2-cyclopropoxyphenyl)piperidine derivatives | α1d-Adrenergic | 2.0 - 57 | ||

| (2-cyclopropoxyphenyl)piperidine derivatives | Dopamine D2 | 66.2 - 187.1 | ||

| 1,4-disubstituted piperazines | Serotonin Transporter (SERT) | IC50 = 158.7 | ||

| 1,4-disubstituted piperazines | Norepinephrine Transporter (NET) | IC50 = 99 | ||

| 1,4-disubstituted piperazines | Dopamine Transporter (DAT) | IC50 = 97.5 | ||

| Substituted 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas | CCR5 | Varies |

III. Experimental Protocols

A fundamental in vitro experiment to characterize the mechanism of action of a novel compound like Piperidine, 1-(3,3-diphenylallyl)- is a radioligand binding assay. This assay determines the affinity of the compound for a specific receptor.

Protocol: Sigma-1 (σ1) Receptor Radioligand Binding Assay[4][5]

Objective: To determine the binding affinity (Ki) of Piperidine, 1-(3,3-diphenylallyl)- for the sigma-1 (σ1) receptor through competitive displacement of a known radioligand.

Materials:

-

Test Compound: Piperidine, 1-(3,3-diphenylallyl)-

-

Radioligand: [³H]-(+)-pentazocine

-

Receptor Source: Guinea pig liver membranes or cells expressing recombinant σ1 receptors

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

Non-specific binding control: Haloperidol (10 µM)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Prepare membrane homogenates from guinea pig liver or a cell line expressing the σ1 receptor.[4] Determine the protein concentration using a Bradford assay.

-

Assay Setup: In a 96-well plate, combine the assay buffer, the radioligand ([³H]-(+)-pentazocine) at a concentration near its Kd, and varying concentrations of the test compound (Piperidine, 1-(3,3-diphenylallyl)-).

-

Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of an unlabeled competing ligand, such as haloperidol.

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at 37°C for 90 minutes to reach equilibrium.

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

IV. Visualizations

Signaling Pathways

The following diagram illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor, which are potential targets for piperidine derivatives.

Caption: Generalized GPCR signaling pathway.

The next diagram depicts a potential mechanism for sigma receptor modulation of cellular processes.

Caption: Sigma-1 receptor signaling at the ER.

Experimental Workflow

The following diagram illustrates the general workflow for the radioligand binding assay described in the protocol section.

Caption: Radioligand binding assay workflow.

References

- 1. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative QSAR modeling of CCR5 receptor binding affinity of substituted 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

Synthetic Routes for Functionalized Piperidines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be strategically functionalized to modulate pharmacological activity, physicochemical properties, and metabolic stability. The development of efficient and stereocontrolled synthetic routes to access diverse functionalized piperidines is therefore a critical endeavor in medicinal chemistry and drug discovery.

These application notes provide a detailed overview of four key modern synthetic strategies for the preparation of functionalized piperidines:

-

Catalytic Hydrogenation of Pyridine Derivatives: A classical and reliable method for accessing the piperidine core.

-

Reductive Amination of Dicarbonyl Compounds: A versatile approach for constructing the piperidine ring from acyclic precursors.

-

Aza-Diels-Alder Reaction: A powerful cycloaddition strategy for the stereoselective synthesis of highly functionalized piperidines.

-

Direct C-H Functionalization: An emerging and efficient method for the late-stage modification of the piperidine scaffold.

Detailed experimental protocols for key reactions, quantitative data summaries, and workflow diagrams are provided to guide researchers in the selection and implementation of the most suitable synthetic route for their target molecules.

Workflow for Selecting a Synthetic Route

The choice of a synthetic strategy for a functionalized piperidine depends on several factors, including the desired substitution pattern, stereochemistry, and the availability of starting materials. The following diagram outlines a general decision-making process.

Caption: Decision tree for selecting a synthetic route to functionalized piperidines.

Catalytic Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of substituted pyridines is a direct and atom-economical method for the synthesis of the corresponding piperidines. This method is particularly useful when the desired functionalized pyridine is readily available. A variety of catalysts and reaction conditions can be employed to achieve high yields and, in some cases, diastereoselectivity.

Data Presentation

| Catalyst | Substrate | Pressure (H₂) | Temperature (°C) | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| Rh₂O₃ (0.5 mol%) | 2-phenylpyridine | 5 bar | 40 | TFE | 95 | - | [1] |

| Rh₂O₃ (0.5 mol%) | 3-(hydroxymethyl)pyridine | 5 bar | 40 | TFE | 98 | - | [2] |

| Rh₂O₃ (0.5 mol%) | Methyl isonicotinate | 5 bar | 40 | TFE | 92 | >20:1 | [1] |

| 10% Pd/C | 4-cyanopyridine | 6 bar | 30 | Water/DCM + NaH₂PO₄ | 90 (of 4-(aminomethyl)piperidine) | - | [3] |

| PtO₂ (5 mol%) | 2-acetylpyridine | 50-70 bar | RT | Acetic Acid | 85 | - | [4] |

| 10% Pt/C | 2-chloro-5-methylpyridine | 70 bar | 70 | Acetic Acid | 56 (dechlorinated product) | cis favored | [4] |

Experimental Protocol: Hydrogenation of Methyl Isonicotinate with Rh₂O₃[1]

Materials:

-

Methyl isonicotinate

-

Rhodium(III) oxide (Rh₂O₃)

-

2,2,2-Trifluoroethanol (TFE)

-

Hydrogen gas (H₂)

-

High-pressure autoclave equipped with a magnetic stirrer

Procedure:

-

To a glass liner of a high-pressure autoclave, add methyl isonicotinate (0.8 mmol, 1.0 equiv.) and Rh₂O₃ (1 mg, 0.5 mol%).

-

Add TFE (1 mL) to the liner.

-

Place the glass liner inside the autoclave and seal the vessel.

-

Purge the autoclave with hydrogen gas three times.

-

Pressurize the autoclave to 5 bar with hydrogen gas.

-

Stir the reaction mixture at 40 °C for 16 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Open the autoclave and remove the reaction mixture.

-

The yield can be determined by ¹H NMR spectroscopy using an internal standard. For isolation, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Reaction Pathway: Catalytic Hydrogenation of a Substituted Pyridine

Caption: General scheme for the catalytic hydrogenation of a pyridine derivative.

Reductive Amination of Dicarbonyl Compounds

The double reductive amination of 1,5-dicarbonyl compounds, or their precursors, with an amine is a powerful strategy for the de novo synthesis of the piperidine ring. This method allows for the introduction of substituents on both the carbon skeleton and the nitrogen atom in a single pot.

Data Presentation

| Dicarbonyl Precursor | Amine | Reducing Agent | Solvent | Yield (%) | Key Features | Reference |

| Glutaraldehyde | Benzylamine | NaBH(OAc)₃ | Dichloroethane | 80-90 (typical) | Forms N-benzylpiperidine | [5] |

| 2-Phenylglutaraldehyde | Ammonium acetate | NaBH₃CN | Methanol | 75 | Forms 3-phenylpiperidine | [5] |

| Sugar-derived dialdehyde | Ammonia | H₂ (35 atm), Pd(OH)₂/C | - | 78 | Synthesis of isofagomine | [5] |

| Tetra-O-benzyl-D-glucose derived diketone | Ammonium formate | NaBH₃CN | Methanol | 50 (two steps) | Synthesis of β-homonojirimycin | [5] |

Experimental Protocol: Synthesis of N-Benzylpiperidine from Glutaraldehyde[5]

Materials:

-

Glutaraldehyde (25% aqueous solution)

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Acetic acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 1,2-dichloroethane (DCE).

-

Add benzylamine (1.0 equiv.) to the solvent.

-

Add glutaraldehyde (1.1 equiv., 25% aqueous solution) dropwise to the stirred solution.

-

Add a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 1 hour to allow for the formation of the intermediate di-imine.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 equiv.) portion-wise over 30 minutes, controlling any effervescence.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCE.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-benzylpiperidine.

Reaction Pathway: Double Reductive Amination

Caption: General pathway for the synthesis of piperidines via double reductive amination.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction, a [4+2] cycloaddition involving an imine as the dienophile, is a highly efficient and stereoselective method for the synthesis of tetrahydropyridines, which can be readily reduced to the corresponding piperidines. This approach allows for the construction of multiple stereocenters in a single step.

Data Presentation

| Diene | Imine (Dienophile) | Catalyst/Conditions | Yield (%) | Diastereoselectivity | Reference |

| Danishefsky's diene | N-Benzylidene-p-toluenesulfonamide | ZnCl₂ | 85 | - | |

| 2,3-Dimethyl-1,3-butadiene | In situ generated methanimine | Aqueous, 80°C | 45 (as Boc-protected) | - | [6] |

| 4-Iodo-2-trimethylsilyloxy-butadiene | N-Benzylidenebenzylamine | MgI₂, 0°C | 78 | - | [4] |

| Brassard's diene | N-Tosylimines | - | 60-90 | - | [7] |

Experimental Protocol: Aza-Diels-Alder Reaction of Danishefsky's Diene[6]

Materials:

-

N-Benzylidene-p-toluenesulfonamide

-

trans-1-Methoxy-3-trimethylsilyloxy-1,3-butadiene (Danishefsky's diene)

-

Zinc chloride (ZnCl₂)

-

Dichloromethane (CH₂Cl₂)

-

Trifluoroacetic acid (TFA)

Procedure:

-

To a flame-dried, argon-purged round-bottom flask, add N-benzylidene-p-toluenesulfonamide (1.0 equiv.) and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of zinc chloride (1.1 equiv.) in anhydrous dichloromethane dropwise.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add Danishefsky's diene (1.2 equiv.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Upon completion (monitored by TLC), quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude cycloadduct is then treated with a solution of TFA in dichloromethane to afford the corresponding piperidin-4-one derivative after hydrolysis of the enol ether.

-

Purify the product by flash column chromatography.

Reaction Pathway: Aza-Diels-Alder Cycloaddition

Caption: General scheme for piperidine synthesis via an aza-Diels-Alder reaction.

Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of piperidines, avoiding the need for pre-functionalized starting materials. These methods often employ transition-metal catalysts to selectively activate and functionalize specific C-H bonds.

Data Presentation

| Functionalization Type | Catalyst | Directing Group | Reagent | Yield (%) | Regioselectivity | Reference |

| C4-Arylation | Pd(OAc)₂ | C3-Aminoquinoline amide | Aryl iodide | up to 85 | C4, cis-selective | [8] |

| ortho-Arylation of N-benzyl | Pd(OAc)₂ | Piperidine | Arylboronic acid pinacol ester | 55-80 | ortho to benzyl | [9] |

| Transannular C-H Arylation | Pd(OAc)₂ | Fluoroamide | Aryl iodide | up to 80 | Transannular | [10] |

Experimental Protocol: Palladium-Catalyzed C4-Arylation of a Piperidine Derivative[9]

Materials:

-

N-Boc-3-(8-aminoquinolinamido)piperidine

-

Aryl iodide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

Pivalic acid (PivOH)

-

Toluene

Procedure:

-

To an oven-dried vial equipped with a magnetic stir bar, add N-Boc-3-(8-aminoquinolinamido)piperidine (1.0 equiv.), aryl iodide (1.5 equiv.), Pd(OAc)₂ (10 mol%), K₂CO₃ (2.0 equiv.), and PivOH (30 mol%).

-

Evacuate and backfill the vial with argon three times.

-

Add anhydrous toluene via syringe.

-

Seal the vial and heat the reaction mixture at 110 °C for 24 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the C4-arylated piperidine. The directing group can be subsequently removed under appropriate conditions.

Reaction Pathway: Directed C-H Functionalization

Caption: General mechanism for directed C-H functionalization of piperidines.

References

- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]

- 4. Aza Diels-Alder reactions utilizing 4-iodo-2-trimethylsilyloxy-butadiene [organic-chemistry.org]

- 5. soc.chim.it [soc.chim.it]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of Piperidine-Based Compound Libraries

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of piperidine-based compound libraries. The piperidine scaffold is a prevalent structural motif in many approved drugs, making it a valuable core for combinatorial libraries in drug discovery. This document outlines key HTS methodologies, data presentation formats, and visual workflows to guide researchers in identifying novel bioactive piperidine-containing molecules.

Introduction to High-Throughput Screening of Piperidine Libraries

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries against biological targets.[1] Piperidine-based libraries are of particular interest due to the scaffold's favorable physicochemical properties and its presence in numerous clinically successful drugs. HTS campaigns targeting these libraries aim to identify "hits"—compounds that modulate the activity of a target protein, such as an enzyme or a receptor, in a desired manner. These hits serve as the starting point for lead optimization and further drug development.

The general workflow for an HTS campaign involves several key stages: assay development, primary screening of the compound library, confirmation of hits, and determination of potency and selectivity. The choice of assay is critical and depends on the target class. Common assays for screening piperidine libraries include biochemical assays for enzymes (e.g., kinases, proteases) and cell-based assays for targets like G-protein coupled receptors (GPCRs).

Data Presentation: Summary of Screening Hits

Effective data management and clear presentation are crucial for interpreting HTS results and prioritizing compounds for follow-up studies. The following tables provide examples of how to structure quantitative data from a screening campaign of a hypothetical piperidine library.

Table 1: Summary of Primary High-Throughput Screen

| Parameter | Value |

| Library Screened | Piperidine-Based Diversity Library |

| Number of Compounds | 100,000 |

| Screening Concentration | 10 µM |

| Assay Type | LanthaScreen® TR-FRET Kinase Assay |

| Target | Anaplastic Lymphoma Kinase (ALK) |

| Initial Hit Rate | 1.2% |

| Number of Initial Hits | 1,200 |

| Confirmed Hit Rate | 0.25% |

| Number of Confirmed Hits | 250 |

Table 2: Potency and Selectivity of Confirmed Piperidine Hits

| Compound ID | Scaffold | ALK IC50 (nM)[2] | IGF-1R IC50 (nM) | Selectivity (IGF-1R/ALK) |

| PBC-001 | Piperidine Carboxamide | 174 | >10,000 | >57 |

| PBC-002 | N-Aryl Piperidine | 250 | 5,000 | 20 |

| PBC-003 | Spiro-piperidine | 800 | >10,000 | >12.5 |

| PBC-004 | Piperidine Sulfonamide | 450 | 8,000 | 17.8 |

Table 3: Data from a Radioligand Binding Assay for Sigma-1 Receptor

| Compound ID | Scaffold | S1R Ki (nM) |

| PPA-01 | Piperidine/Piperazine | 3.2 |

| Haloperidol (Control) | - | 2.5 |

Experimental Protocols

Below are detailed protocols for two common HTS assays suitable for screening piperidine-based compound libraries: a biochemical assay for kinase inhibitors and a cell-based assay for GPCR modulators.

Protocol 1: LanthaScreen® TR-FRET Kinase Assay for Piperidine-Based Inhibitors

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify piperidine compounds that inhibit the activity of a target kinase.

Materials:

-

Kinase (e.g., Anaplastic Lymphoma Kinase - ALK)

-

Fluorescein-labeled substrate peptide

-

ATP

-

Terbium-labeled anti-phospho-substrate antibody

-

TR-FRET dilution buffer

-

Kinase reaction buffer

-

EDTA (to stop the reaction)

-

Piperidine compound library (in DMSO)

-

384-well, low-volume, black microplates

Procedure:

-

Compound Plating:

-

Using an acoustic liquid handler, dispense 20-100 nL of each piperidine compound from the library stock plates into the 384-well assay plates to achieve a final assay concentration of 10 µM.

-

Include appropriate controls: positive control (no inhibitor) and negative control (no enzyme).

-

-

Enzyme/Substrate Preparation:

-

Prepare a 2X kinase/fluorescein-labeled substrate solution in the kinase reaction buffer. The final concentration of the kinase and substrate will depend on the specific enzyme and should be determined empirically (e.g., based on the Km of the substrate).

-

-

Initiation of Kinase Reaction:

-

Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate containing the pre-dispensed compounds.

-

Mix briefly on a plate shaker.

-

Incubate the plate at room temperature for 60-90 minutes.[3]

-

-

Detection:

-

Prepare a 2X stop/detection solution containing EDTA and the terbium-labeled antibody in TR-FRET dilution buffer. The final concentration of EDTA should be sufficient to chelate Mg2+ and stop the kinase reaction (e.g., 10 mM). The antibody concentration should be optimized for the desired assay window.

-

Add 10 µL of the stop/detection solution to each well.

-

Incubate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 495 nm (terbium) and 520 nm (fluorescein).

-

Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

-

Data Analysis:

-

Normalize the data using the positive and negative controls.

-

Calculate the percent inhibition for each compound.

-

Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the control wells).

Protocol 2: Cell-Based Calcium Flux Assay for GPCR-Modulating Piperidine Compounds

This protocol describes a no-wash calcium flux assay to identify piperidine compounds that act as agonists or antagonists of a Gq-coupled GPCR.

Materials:

-

Host cell line stably expressing the target GPCR (e.g., CHO or HEK293 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

-

Probenecid (to prevent dye efflux)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Piperidine compound library (in DMSO)

-

Known agonist and antagonist for the target GPCR

-

384-well, black-wall, clear-bottom microplates

-

A kinetic fluorescence plate reader (e.g., FLIPR or FDSS)

Procedure:

-

Cell Plating:

-

Seed the GPCR-expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 10,000-20,000 cells per well).

-

Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2.

-

-

Dye Loading:

-

Prepare the calcium dye loading solution according to the manufacturer's instructions, including probenecid.

-

Remove the cell culture medium from the plates and add the dye loading solution to each well.

-

Incubate the plates at 37°C for 60 minutes, followed by 20-30 minutes at room temperature in the dark.[4]

-

-

Screening for Agonists:

-

Place the assay plate in the kinetic fluorescence plate reader.

-

Record a baseline fluorescence reading for 10-20 seconds.

-

Add the piperidine compounds from the library to the wells.

-

Immediately begin continuous fluorescence measurements for 2-3 minutes to detect a transient increase in intracellular calcium.

-

-

Screening for Antagonists:

-

Pre-incubate the dye-loaded cells with the piperidine compounds for 15-30 minutes before placing the plate in the reader.

-

Record a baseline fluorescence reading.

-

Add a known agonist for the target GPCR at a concentration that elicits a submaximal response (e.g., EC80).

-

Immediately begin continuous fluorescence measurements to detect the inhibition of the agonist-induced calcium flux.

-

Data Analysis:

-

For agonist screening, identify hits as compounds that induce a significant increase in fluorescence over the baseline.

-

For antagonist screening, identify hits as compounds that significantly reduce the fluorescence response to the known agonist.

-

Generate concentration-response curves for confirmed hits to determine EC50 (for agonists) or IC50 (for antagonists) values.

Visualizations

The following diagrams illustrate the experimental workflows and a relevant signaling pathway.

Caption: A generalized workflow for a high-throughput screening campaign.

References

- 1. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 2. Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bmglabtech.com [bmglabtech.com]

- 4. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of piperidine derivatives, a crucial class of compounds in the pharmaceutical industry due to their prevalence in a wide range of clinically approved drugs.[1] The methods outlined below are essential for quality control, pharmacokinetic studies, and ensuring the safety and efficacy of piperidine-containing active pharmaceutical ingredients (APIs).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of piperidine derivatives. Its versatility allows for the analysis of a broad spectrum of these compounds, from raw materials to finished drug products.

Application Note: Quantification of Piperidine in Pharmaceutical Ingredients

This application note describes a reversed-phase HPLC (RP-HPLC) method for the determination of piperidine, often present as an impurity or a counter-ion in drug substances. For piperidine derivatives lacking a strong UV chromophore, pre-column derivatization or the use of charged aerosol detection (CAD) is necessary.[2][3]

Data Summary: HPLC Methods for Piperidine Derivatives

| Analyte | Method | Matrix/Sample Type | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |

| Piperidine | RP-HPLC with pre-column derivatization (4-Toluene Sulfonyl Chloride) | Artane (bulk drug) | 0.15 µg/mL | 0.44 µg/mL | 0.44-53.33 µg/mL | [2][4] |

| 4-Methanesulfonyl-piperidine (MSP) | RP-HPLC with Charged Aerosol Detection (CAD) | Bulk drug | 10 ng/mL | Not Specified | Not Specified | [3] |

| Piperine Derivatives (piperanine, piperine, chavicine, etc.) | HPLC/UV | Long Pepper Extract | Not Specified | Not Specified | Not Specified | [5] |

| Lobeline | RP-HPLC-DAD | Lobelia inflata cultures | Not Specified | 2.4 µg/mL | 2.4-80 µg/mL | [6] |

Experimental Protocol: RP-HPLC with Pre-column Derivatization

This protocol is based on the method for determining piperidine in Artane using pre-column derivatization with 4-toluenesulfonyl chloride.[2][4]

1. Materials and Reagents:

-

Piperidine standard

-

4-Toluene sulfonyl chloride

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

-

Inertsil C18 column (250 x 4.6 mm, 5 µm) or equivalent

2. Instrument and Conditions:

-

HPLC System: With UV detector

-

Column: Inertsil C18 (250 x 4.6 mm I.D.)

-

Column Temperature: 30°C

-

Mobile Phase: Water with 0.1% phosphoric acid (A) and Acetonitrile (B) (32:68, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: To be determined based on the derivative's absorbance maximum.

3. Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of piperidine and serially dilute to create calibration standards within the linear range (e.g., 0.44-53.33 µg/mL).

-

Sample Solution: Accurately weigh the sample, dissolve in a suitable solvent, and dilute to a concentration within the calibration range.

-

Derivatization: To both standards and samples, add an excess of 4-toluenesulfonyl chloride and allow the reaction to proceed under controlled temperature and time to ensure complete derivatization.

4. Analysis:

-

Inject equal volumes of the derivatized standard and sample solutions into the HPLC system.

-

Record the chromatograms and measure the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Calculate the concentration of piperidine in the sample using the calibration curve.

Workflow Diagram: HPLC Analysis of Piperidine Derivatives

Caption: General workflow for the HPLC quantification of piperidine derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and selectivity, making it ideal for quantifying trace levels of piperidine derivatives, especially in complex biological matrices.[7]

Application Note: Quantification of Piperidine as a Genotoxic Impurity

This application note outlines an LC-MS method for the determination of piperidine as a genotoxic impurity in Rimonabant, an active pharmaceutical ingredient.[7][8] The method is highly sensitive, with a detection limit significantly lower than regulatory thresholds.[8]

Data Summary: LC-MS Methods for Piperidine Derivatives

| Analyte | Method | Matrix/Sample Type | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |

| Piperidine | LC-MS | Rimonabant (API) | 0.0101 µg/mL | Not Specified | 0.03-0.40 µg/mL | [8] |

| Piperazine Derivatives (BZP, mCPP, TFMPP, etc.) | LC-MS | Urine and Serum | Not Specified | Not Specified | Not Specified | [9] |

| LQFM05 (N-phenylpiperazine derivate) | LC-QTOF/MS | Rat Plasma and Tissues | Not Specified | 10.0 ng/mL | 10.0-900.0 ng/mL | [10] |

Experimental Protocol: LC-MS for Piperidine Impurity

This protocol is adapted from the method for determining piperidine in Rimonabant.[7][8]

1. Materials and Reagents:

-

Piperidine standard

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-